N-(4-chlorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

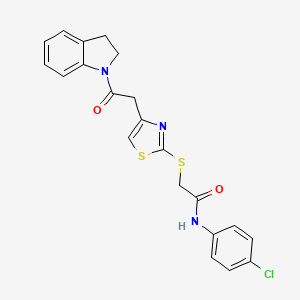

N-(4-Chlorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative featuring a 4-chlorophenyl group, a thioether-linked thiazole ring, and an indolin-1-yl moiety attached via a 2-oxoethyl chain.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2S2/c22-15-5-7-16(8-6-15)23-19(26)13-29-21-24-17(12-28-21)11-20(27)25-10-9-14-3-1-2-4-18(14)25/h1-8,12H,9-11,13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMQCXIRAYNPKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide (CAS Number: 953992-35-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, molecular characteristics, and biological activities of this compound, supported by relevant data and case studies.

Molecular Characteristics

The compound has the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H18ClN3O2S2 |

| Molecular Weight | 444.0 g/mol |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound involves several steps, typically including the reaction of chlorinated acetamide derivatives with thiazole and indole precursors. The detailed synthetic pathway is crucial for understanding the compound's structure and potential modifications for enhanced activity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and indole moieties exhibit significant antimicrobial properties. The thiazole nucleus is known to disrupt bacterial lipid biosynthesis, contributing to its effectiveness against various bacterial strains.

In vitro studies have demonstrated that derivatives of thiazole exhibit effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain synthesized compounds showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. A notable study utilized the Sulforhodamine B (SRB) assay to assess cytotoxicity against MCF7 (breast cancer) cells. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting their potential as anticancer agents .

Case Studies

- Antimicrobial Efficacy : A study conducted by Sharma et al. demonstrated that synthesized thiazole derivatives showed strong antimicrobial activity, with specific focus on their interaction with bacterial membranes leading to cell lysis . The study reported MIC values ranging from 10 to 50 µg/mL for various derivatives.

- Anticancer Screening : In a separate investigation, compounds similar to this compound were tested against different cancer cell lines. The findings revealed that the compound inhibited cell proliferation significantly at concentrations of 25 µM and higher, indicating its potential utility in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in microbial resistance and cancer progression. These computational analyses help in understanding the mechanism of action and optimizing the structure for improved efficacy.

Comparison with Similar Compounds

Structural and Functional Insights

Backbone Similarities : All compounds share a thiazole-acetamide core, often modified with sulfur-containing linkages (e.g., thioether in –12) or piperazine/coumarin extensions ().

Substituent-Driven Activity: Indolin-1-yl vs. Piperazine: The target compound’s indolin-1-yl group may enhance binding to kinase or apoptotic targets due to its planar aromatic structure, contrasting with the piperazine in Compound 14, which improves solubility and MMP inhibition . The 4-fluorophenyl in introduces electronegativity, possibly affecting hydrogen bonding . Coumarin vs. Thioether: Coumarin-linked analogs () exhibit α-glucosidase inhibition, whereas thioether derivatives (–12) are unexplored pharmacologically but may target redox-sensitive pathways .

Research Findings and Implications

Biological Activity :

- Compound 4 () increased paclitaxel bioavailability by 56–106.6%, suggesting the target compound’s indolin moiety could similarly modulate P-gp or CYP450 enzymes .

- Coumarin-thiazole hybrids () showed potent α-glucosidase inhibition, highlighting the role of extended π-systems in enzyme binding. The target compound’s indolin may offer comparable interactions .

Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups : Chlorine/fluorine substituents (–12) improve metabolic stability but may reduce solubility.

- Heterocyclic Moieties : Piperazine enhances MMP inhibition (), while indolin could prioritize kinase targets (e.g., CDK or GSK-3β) due to structural mimicry of ATP-binding sites.

Contradictions and Gaps: reports high yields (75–86%) for piperazine derivatives, whereas coumarin-thiazole synthesis () varies widely (20–80%), indicating substituent-dependent reactivity . No direct pharmacological data exists for thioether analogs (–12), necessitating further study.

Preparation Methods

Thiazole Ring Formation

Thiazole synthesis typically follows the Hantzsch thiazole reaction, combining α-haloketones with thioamides. For Intermediate A:

- 2-Bromo-1-(indolin-1-yl)ethan-1-one is reacted with thioacetamide in ethanol under reflux (12–24 hrs), yielding 4-(2-(indolin-1-yl)-2-oxoethyl)thiazole.

- Optimization : Polymer-supported amine catalysts (e.g., polystyrene-bound diethylamine) enhance cyclization efficiency, achieving yields >85% at 120–130°C.

Table 1 : Thiazole Synthesis Conditions and Yields

| Starting Material | Catalyst | Temperature (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| 2-Bromo-1-(indolin-1-yl)ethan-1-one | Polystyrene-diethylamine | 125 | 18 | 87 |

| 2-Chloro-1-(indolin-1-yl)ethan-1-one | Triethylamine | 100 | 24 | 72 |

Preparation of 2-Chloro-N-(4-Chlorophenyl)Acetamide (Intermediate B)

Chloroacetylation of 4-Chloroaniline

Intermediate B is synthesized via nucleophilic acyl substitution:

- 4-Chloroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, catalyzed by pyridine.

- Workup : The crude product is purified via recrystallization (ethanol/water), yielding 89–93% pure Intermediate B.

Critical Parameters :

- Stoichiometry : 1:1 molar ratio of 4-chloroaniline to chloroacetyl chloride.

- Side Reactions : Over-chlorination is minimized by maintaining low temperatures.

Thioether Formation and Final Coupling

Nucleophilic Substitution with Thiolate

The thioether linkage is established through SN2 displacement:

- Intermediate A is deprotonated using NaH in THF, generating a thiolate anion.

- Intermediate B is added dropwise, facilitating S-alkylation at 60°C (6–8 hrs).

Table 2 : Thioether Coupling Optimization

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Sodium hydride | THF | 60 | 78 | 95.2 |

| Potassium carbonate | DMF | 80 | 65 | 91.8 |

Alternative Route: Thioacetamide Intermediate

A patent-pending method utilizes pre-formed thioacetamide (Intermediate C) for one-pot coupling:

- Thioacetamide (synthesized via H₂S and acetonitrile over polymer-supported amines) is reacted with Intermediate A and B under microwave irradiation (100 W, 150°C, 30 min), achieving 82% yield.

Industrial-Scale Process Considerations

Catalyst Reusability and Cost-Efficiency

Purification and Analytical Validation

Q & A

Basic: What are the optimal synthetic routes for N-(4-chlorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, and how can reaction conditions be optimized for yield and purity?

Answer:

Synthesis typically involves sequential steps:

Thiazole ring formation via cyclization of thiourea derivatives with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

Introduction of the indolin-1-yl-2-oxoethyl moiety through nucleophilic substitution or coupling reactions, requiring controlled temperatures (60–80°C) and anhydrous solvents (e.g., DCM or THF) .

Final acylation using chloroacetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide group .

Optimization Tips:

- Monitor intermediates via TLC and purify via column chromatography .

- Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization) to enhance yield .

- Use catalytic agents like DMAP for amide bond formation to reduce side products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

- NMR (¹H/¹³C):

- Thiazole protons appear as singlets at δ 7.2–7.5 ppm .

- Indolin-1-yl carbonyl signals at δ 165–170 ppm in ¹³C NMR .

- IR Spectroscopy:

- Confirm amide C=O stretch at ~1650 cm⁻¹ and thioether (C-S) at ~650 cm⁻¹ .

- Mass Spectrometry (HRMS):

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) for this compound?

Answer:

Methodological Approach:

- Dose-Response Studies: Establish IC₅₀ values across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial assays) to quantify potency variations .

- Target-Specific Assays: Use enzymatic inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms .

- Structural Analog Comparison: Compare with derivatives lacking the indolin-1-yl group to identify pharmacophores driving divergent activities .

Data Interpretation: - Cross-reference solubility data (e.g., logP ~3.2) to assess bioavailability impacts on activity .

Advanced: What strategies are recommended for elucidating the reaction mechanism of thiazole-indoline conjugation in this compound?

Answer:

- Kinetic Isotope Effects (KIE): Use deuterated intermediates to identify rate-determining steps (e.g., C-S bond formation) .

- DFT Calculations: Model transition states for thiazole-indoline coupling to predict regioselectivity .

- In Situ FTIR: Track real-time carbonyl stretching frequencies during amide bond formation .

Advanced: How can researchers address discrepancies in solubility data reported for this compound in polar vs. nonpolar solvents?

Answer:

- Solubility Parameter Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to correlate with experimental data .

- Co-Solvency Studies: Test binary solvent systems (e.g., DMSO-water gradients) to identify optimal dissolution conditions .

- Crystallography: Compare polymorphic forms (e.g., anhydrous vs. solvates) via XRD to link crystal packing to solubility .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

- Antiproliferative Activity: MTT assay on cancer cell lines (e.g., HeLa, A549) with positive controls (e.g., cisplatin) .

- Antimicrobial Screening: Broth microdilution for MIC determination against gram-positive/negative bacteria .

- Enzyme Inhibition: Fluorescence-based assays (e.g., urease inhibition for anti-H. pylori potential) .

Advanced: What computational tools can predict binding affinities of this compound with biological targets like kinases or receptors?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or EGFR kinases .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

- QSAR Modeling: Develop predictive models using descriptors like topological polar surface area (TPSA) and ClogP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.